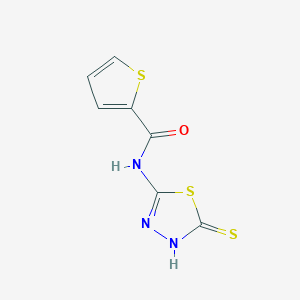

{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

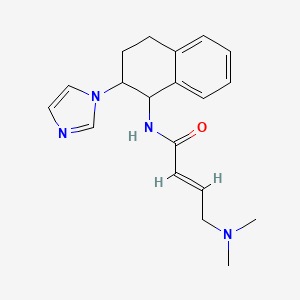

“{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide” is a compound that has been synthesized and studied for its potential anticancer properties . It belongs to a class of compounds known as 1,3,4-thiadiazoles, which have been widely investigated for their pharmacological properties .

Synthesis Analysis

The compound is synthesized via an amidation reaction using EDC and HOBt in acetonitrile solvent at room temperature . The chemical structures of the synthesized compounds were characterized by 1H NMR, IR, and MS spectroscopic methods .

Molecular Structure Analysis

The molecular structure of “{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide” was characterized using various spectroscopic methods including 1H NMR, IR, and MS .

Chemical Reactions Analysis

The compound undergoes an amidation reaction for its synthesis . Further chemical reactions of the compound have not been explicitly mentioned in the available literature.

Physical And Chemical Properties Analysis

The physical and chemical properties of “{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide” such as melting point and yield were determined during its synthesis .

Applications De Recherche Scientifique

Application in Cancer Research

- Field : Biomedical Sciences, Oncology .

- Summary : This compound has shown promising results in cytotoxicity assays, indicating potential as a cancer therapeutic . It has demonstrated antiproliferative activity against A549 lung carcinoma cells and cytotoxic effects on K562 CML and other leukemia cell lines .

- Methods : The cytotoxic effects were determined using the MTT assay. This involves treating the cancer cells with the compound and then measuring cell viability .

- Results : The compound exhibited cytotoxic effects on the cancer cells, reducing their viability .

Application in Chemical Synthesis

- Field : Organic Chemistry .

- Summary : The compound has been used in chemical synthesis, specifically in reactions involving S-alkylation and the addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring .

- Methods : The methods involve carrying out S-alkylation reactions and additions of quinone at the free mercapto group .

- Results : The reactions were successful, demonstrating the utility of the compound in these types of chemical transformations .

Application in Corrosion Inhibition

- Field : Materials Science .

- Summary : This compound could potentially be used as a corrosion inhibitor . Corrosion inhibitors are substances that, when added in small concentrations to an environment, can significantly reduce the corrosion rate of materials exposed to that environment .

- Methods : The methods would involve applying the compound to the material surface and then exposing the material to the corrosive environment. The effectiveness of the corrosion inhibitor would be evaluated by measuring the corrosion rate of the material .

- Results : While the specific results for this compound are not available, successful corrosion inhibitors can significantly reduce the corrosion rate of materials .

Orientations Futures

Propriétés

IUPAC Name |

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS3/c11-5(4-2-1-3-13-4)8-6-9-10-7(12)14-6/h1-3H,(H,10,12)(H,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIUJUHUCFDTNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NNC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2366601.png)

![N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride](/img/structure/B2366604.png)

![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2366605.png)

![4-[(3-Methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2366610.png)

![3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2366611.png)

![N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2366614.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2366616.png)

![2-Ethyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2366619.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2366623.png)